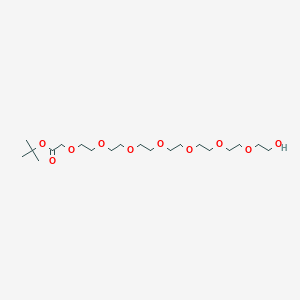

Hydroxy-PEG7-CH2-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxy-PEG7-CH2-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C20H40O10, and its molecular weight is 440.53 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxy-PEG7-CH2-Boc is synthesized through a multi-step process involving the reaction of polyethylene glycol with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxy-PEG7-CH2-Boc undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups to create derivatives.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically used.

Major Products Formed:

Substitution Reactions: Various PEG derivatives with different functional groups.

Deprotection Reactions: Free amine derivatives of polyethylene glycol.

Aplicaciones Científicas De Investigación

Bioconjugation and Drug Delivery

Hydroxy-PEG7-CH2-Boc is primarily utilized in bioconjugation processes, where it serves as a linker for various biomolecules. Its structure allows for selective reactions, enabling the attachment of drugs or proteins while maintaining their biological activity. The compound's hydroxyl group facilitates further modifications, tailoring interactions with target biomolecules.

Key Features:

- Improved Solubility: The PEG chain enhances solubility in aqueous environments, making it suitable for drug formulations.

- Reduced Immunogenicity: PEGylated compounds exhibit lower immunogenic responses, increasing their therapeutic potential.

- Enhanced Pharmacokinetics: The compound contributes to prolonged circulation times and reduced renal clearance rates for linked drugs.

Applications in PROTAC Development

One of the most notable applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, providing a novel approach to treat diseases such as cancer.

Case Study:

In a study examining the efficacy of PROTACs utilizing this compound, researchers demonstrated that these linkers effectively facilitated the degradation of specific target proteins in cancer cells. The study highlighted that the use of PEG linkers improved the solubility and stability of the PROTACs, enhancing their overall therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the protection of amine functionalities and subsequent coupling reactions. This process allows for scalable production while ensuring high purity levels necessary for biological applications.

Synthesis Steps:

- Protection of amine groups using Boc.

- Coupling with PEG derivatives.

- Deprotection to yield active this compound.

Future Directions and Research Opportunities

The ongoing research into this compound focuses on:

Mecanismo De Acción

Hydroxy-PEG7-CH2-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

- Hydroxy-PEG4-CH2-Boc

- Hydroxy-PEG8-CH2-Boc

- Hydroxy-PEG12-CH2-Boc

Comparison: Hydroxy-PEG7-CH2-Boc is unique due to its specific polyethylene glycol chain length, which provides optimal flexibility and solubility for PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers a balanced combination of hydrophilicity and linker length, making it suitable for a wide range of applications .

Actividad Biológica

Hydroxy-PEG7-CH2-Boc (CAS# 2378049-28-4) is a polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a crucial role in targeted protein degradation, which has significant implications in therapeutic applications, particularly in oncology and other diseases where specific protein modulation is beneficial.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆O₇ |

| Molecular Weight | 278.342 g/mol |

| Density | 1.057 g/cm³ |

| Boiling Point | 365.8 °C |

| Flash Point | 125.2 °C |

| LogP | 0.760 |

This compound functions as a linker in PROTACs, which are bifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective elimination of proteins that contribute to disease processes, making it a powerful tool in drug development.

Applications in Research

This compound has been associated with various biological activities, including:

- Antibody-drug conjugates (ADCs) : It serves as a non-cleavable linker that connects cytotoxic agents to antibodies, enhancing the targeted delivery of drugs to cancer cells .

- Targeted protein degradation : As part of PROTACs, it facilitates the degradation of proteins involved in cancer progression and other diseases.

- Immunology and inflammation : The compound's structure allows it to interact with various signaling pathways, including NF-κB and JAK/STAT, which are critical in immune responses .

Case Studies

-

Targeted Cancer Therapy :

A study demonstrated that PROTACs utilizing this compound effectively targeted and degraded specific oncogenic proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. The study highlighted the importance of linker length and hydrophilicity in optimizing PROTAC efficacy. -

Antiviral Applications :

Research has indicated that compounds incorporating this compound can enhance antiviral activity against various viruses by modulating host cell pathways and promoting the degradation of viral proteins .

Propiedades

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O10/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h21H,4-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXMDNUEPSVTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.